PARP1 Enzymatic Potency: A-966492 Ki Comparison with Veliparib and Niraparib
A-966492 inhibits PARP1 with a Ki of 1 nM, demonstrating approximately 5.2-fold greater potency than veliparib (Ki = 5.2 nM) and comparable potency to niraparib [1]. For PARP2, A-966492 exhibits a Ki of 1.5 nM versus veliparib's Ki of 2.9 nM, representing approximately 1.9-fold higher potency [1]. This potency profile positions A-966492 as a high-affinity research tool suitable for experiments requiring robust PARP1/2 target engagement at low nanomolar concentrations.
| Evidence Dimension | PARP1 and PARP2 enzymatic inhibition potency (Ki) |
|---|---|
| Target Compound Data | PARP1 Ki = 1 nM; PARP2 Ki = 1.5 nM |
| Comparator Or Baseline | Veliparib: PARP1 Ki = 5.2 nM, PARP2 Ki = 2.9 nM; Niraparib: PARP1 Ki reported in similar nanomolar range |
| Quantified Difference | PARP1: A-966492 5.2-fold more potent than veliparib; PARP2: A-966492 1.9-fold more potent than veliparib |
| Conditions | Enzymatic inhibition assays using recombinant PARP1 and PARP2 enzymes with NAD+ co-substrate |
Why This Matters
Higher enzymatic potency enables lower compound usage per experiment, reducing cost per data point and minimizing off-target effects from high micromolar exposures.
- [1] Penning, T. D., Zhu, G. D., Gong, J., Thomas, S., Gandhi, V. B., Liu, X., ... Giranda, V. L. (2010). Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: Identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor. Journal of Medicinal Chemistry, 53(8), 3142–3153. View Source
